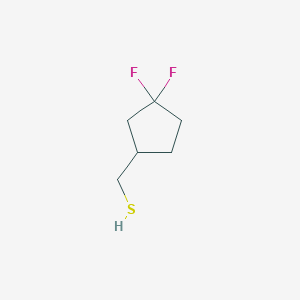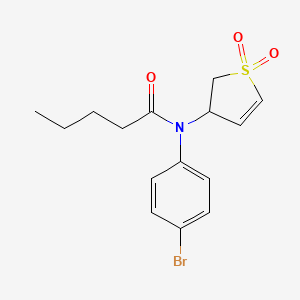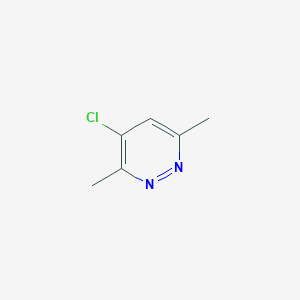
(3,3-Difluorocyclopentyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluorocyclopentyl)methanethiol is an organosulfur compound with the molecular formula C6H10F2S and a molecular weight of 152.21 g/mol . This compound features a cyclopentane ring substituted with two fluorine atoms at the 3-position and a methanethiol group at the 1-position. It is primarily used in research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)methanethiol typically involves the fluorination of cyclopentane derivatives followed by thiolation. One common method includes the reaction of 3,3-difluorocyclopentylmethanol with thiolating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluorocyclopentyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Substituted Cyclopentanes: Resulting from nucleophilic substitution at the fluorine positions.
Thioethers: Formed through addition reactions with electrophiles.
Aplicaciones Científicas De Investigación
(3,3-Difluorocyclopentyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (3,3-Difluorocyclopentyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluorocyclopentyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Cyclopentylmethanethiol: Lacks the fluorine substitutions.
3-Fluorocyclopentylmethanethiol: Contains only one fluorine atom.
Uniqueness
(3,3-Difluorocyclopentyl)methanethiol is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogs. This makes it particularly useful in studies requiring specific reactivity and stability profiles .
Propiedades
IUPAC Name |
(3,3-difluorocyclopentyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2S/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAVPIJTUGUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2709366.png)

![(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2709369.png)

![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)

![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)

![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)
![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)
![1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709381.png)
![N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2709382.png)
